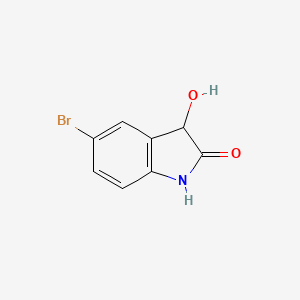
5-溴-3-羟基-2-吲哚酮
描述
5-Bromo-3-hydroxy-2-indolinone (BHI) is an organic compound belonging to the class of indolinones, which are a type of heterocyclic compounds characterized by a fused five-membered ring. BHI is a white crystalline solid with a molecular weight of 193.04 g/mol and a melting point of 143-144°C. It is soluble in methanol, ethanol, and aqueous solutions of sodium hydroxide, and is insoluble in water. BHI has been studied for its various chemical, biochemical, and physiological properties, and has been found to be useful in a variety of applications, such as synthesis and scientific research.
科学研究应用
合成和细胞毒性评估
5-溴-3-羟基-2-吲哚酮已被用于合成具有潜在治疗效果的新化合物。例如,一项研究合成了新的5-溴-3-取代-酰肼基-1H-2-吲哚酮,并评估了它们的细胞毒性。这些化合物对各种癌细胞系表现出显著效果,表明它们在癌症治疗中的潜力 (Karalı, Terzioğlu, & Gürsoy, 2002)。
在抗肿瘤活性中的作用
研究已经集中在双吲哚衍生物的抗肿瘤活性上,包括具有5-溴-2-吲哚酮基团的化合物。这些化合物在初步测试中显示出对人类细胞系的有希望的活性,表明它们在开发新的抗癌药物中的潜力 (Andreani et al., 2008)。
药物合成
5-溴-3-羟基-2-吲哚酮已被用作合成精神活性吲哚衍生物的中间体。这些化合物已为中枢活性研究做好准备,表明它在药物化合物开发中的实用性 (Mahamadi et al., 1973)。
药物化学和药物开发
该化合物在药物化学领域发挥了关键作用。它已被用作在合成具有潜在临床应用的各种衍生物中的支架,尤其是在癌症化疗中。5-溴-3-羟基-2-吲哚酮在药物开发中的多功能性是显著的,因为它为创造选择性治疗剂提供了平台 (Leoni et al., 2016)。
生物机制研究
涉及5-溴-3-羟基-2-吲哚酮衍生物的研究有助于理解生物机制,如肥大细胞脱颗粒。这些研究提供了关于由5-溴-3-羟基-2-吲哚酮衍生物影响的细胞活动的见解,进一步促进了我们对生物过程和潜在治疗应用的理解 (Kiefer et al., 2010)。
作用机制
Target of Action
5-Bromo-3-hydroxy-2-indolinone is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 5-Bromo-3-hydroxy-2-indolinone may also interact with various cellular targets.
Mode of Action
Given the biological activities of indole derivatives, it can be inferred that this compound may interact with its targets to modulate their function . The exact nature of these interactions and the resulting changes at the molecular level remain to be elucidated.
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Bromo-3-hydroxy-2-indolinone may affect multiple biochemical pathways.
Result of Action
Some derivatives of indole, including 5-Bromo-3-hydroxy-2-indolinone, have shown potent antiproliferative effects, suggesting that they may induce cell cycle arrest and apoptosis . .
生化分析
Biochemical Properties
5-Bromo-3-hydroxy-2-indolinone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-Bromo-3-hydroxy-2-indolinone, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects.
Cellular Effects
5-Bromo-3-hydroxy-2-indolinone affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, these compounds can modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of 5-Bromo-3-hydroxy-2-indolinone involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . By inhibiting these kinases, 5-Bromo-3-hydroxy-2-indolinone can disrupt signaling pathways that are essential for cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-hydroxy-2-indolinone can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but may degrade over time when exposed to light or heat . Long-term exposure to 5-Bromo-3-hydroxy-2-indolinone can lead to sustained changes in cellular function, such as prolonged inhibition of cell growth and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-Bromo-3-hydroxy-2-indolinone vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
5-Bromo-3-hydroxy-2-indolinone is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels within cells. For example, indole derivatives have been shown to modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . By influencing these enzymes, 5-Bromo-3-hydroxy-2-indolinone can alter the metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of 5-Bromo-3-hydroxy-2-indolinone within cells and tissues involve specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound. For instance, indole derivatives can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, 5-Bromo-3-hydroxy-2-indolinone can bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of 5-Bromo-3-hydroxy-2-indolinone can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, indole derivatives have been shown to localize to the nucleus, where they can interact with DNA and transcription factors to regulate gene expression . By targeting specific subcellular locations, 5-Bromo-3-hydroxy-2-indolinone can exert its effects more precisely and effectively.
属性
IUPAC Name |
5-bromo-3-hydroxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3,7,11H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPDUEVGLOZRJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384442 | |
| Record name | 5-Bromo-3-hydroxy-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99304-37-7 | |
| Record name | 5-Bromo-3-hydroxy-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




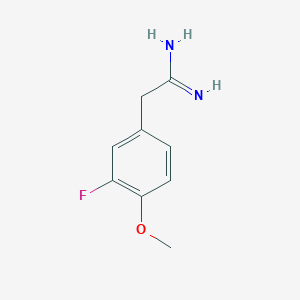

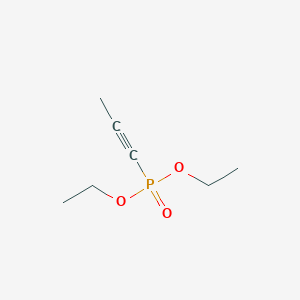
![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1334602.png)
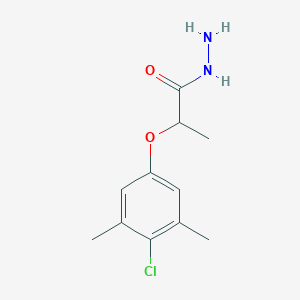
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1334604.png)
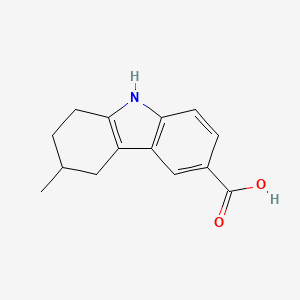



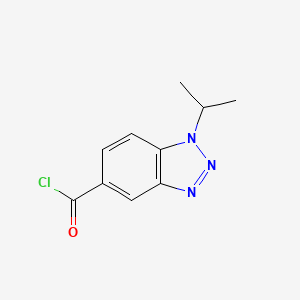
![2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1334615.png)
![Tert-butyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B1334616.png)